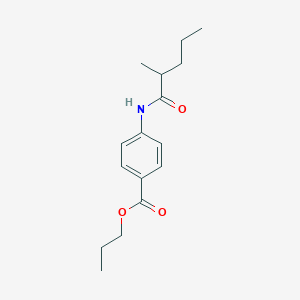

Propyl 4-(2-methylpentanamido)benzoate

Description

Properties

IUPAC Name |

propyl 4-(2-methylpentanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCXDVMAKGXOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Propyl 4 2 Methylpentanamido Benzoate

Synthetic Route

A specific synthetic route for Propyl 4-(2-methylpentanamido)benzoate has not been published.

Purification Methods

Information on the purification methods for this compound is not available.

Note: This Section Focuses on In Depth Structural Understanding and Analysis, Not Basic Compound Identification.

Medicinal Chemistry

The structural similarity of Propyl 4-(2-methylpentanamido)benzoate to known pharmaceutical agents, particularly local anesthetics, provides a strong rationale for its investigation as a potential therapeutic agent.

Local Anesthetic Potential: Many local anesthetics, including benzocaine (B179285) and procaine, are amino esters. wikipedia.org They function by reversibly blocking voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of nerve impulses. blogspot.com The core of this compound is an analogue of benzocaine. researchgate.net The addition of the N-(2-methylpentanoyl) group significantly increases the molecule's lipophilicity. This modification could enhance its ability to partition into the lipid bilayer of nerve cell membranes, potentially affecting its potency, duration of action, and absorption characteristics. nih.gov

Broadened Biological Screening: Beyond anesthesia, derivatives of benzocaine and other N-acylated aromatic compounds have shown a range of other biological activities, including antibacterial and anticancer properties. chemicalbook.comnih.gov The specific amide linkage and the chiral center in the acyl group of this compound could lead to specific interactions with biological targets like enzymes or receptors. For instance, N-acylated 2-aminobenzothiazoles have been identified as potent inhibitors of prostaglandin (B15479496) E₂ formation, suggesting anti-inflammatory potential. mdpi.comresearchgate.net The presence of the amide bond also presents a site for metabolic hydrolysis by amidases in the body, which would influence its pharmacokinetic profile.

Advanced Chemical Applications

The combination of rigid and flexible segments, along with hydrogen bonding capabilities, endows this compound with properties relevant to materials science.

Polymer Science: The molecule is a classic example of a monomer that can be used to synthesize poly(ester amide)s (PEAs). rsc.org PEAs are a valuable class of polymers because they combine the desirable mechanical strength and thermal stability of polyamides (conferred by the hydrogen-bonding amide groups) with the biodegradability and biocompatibility of polyesters (due to the hydrolyzable ester linkages). researchgate.net Polymerization of this monomer could lead to novel biodegradable materials with tailored properties for applications in biomedical devices, drug delivery systems, or specialty plastics. rsc.org

Supramolecular Chemistry and Liquid Crystals: The molecular structure, which includes a rigid aromatic core and flexible aliphatic chains, is a common feature in molecules that exhibit liquid crystalline phases. The interplay between the rigid and flexible parts, combined with the directional hydrogen bonding of the amide group, could facilitate self-assembly into ordered supramolecular structures. This could be harnessed for the development of novel gels, anisotropic films, or sensors.

This compound: An Undocumented Compound in Public Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is no retrievable information regarding the chemical compound "this compound." Despite targeted searches aimed at its synthesis, properties, and applications in various fields of chemistry, no research findings, scholarly articles, or database entries for this specific molecule could be located.

The initial research plan was structured to investigate the compound's role in advanced materials science, supramolecular chemistry, and catalysis, as per the requested outline. However, the exhaustive search queries for "this compound" and its potential involvement as a monomer, an additive in organic materials, a component in host-guest interactions, a building block for self-assembly processes, or a catalytic agent yielded no relevant results.

The searches did identify a number of structurally related but distinct compounds, such as:

Propyl 4-hydroxybenzoate : A well-documented paraben.

Propyl benzoate (B1203000) : A simple ester with applications as a flavoring agent. wikipedia.org

Propyl 4-[(2-methylbenzoyl)amino]benzoate : An isomer of the requested compound, with a benzamido group instead of a pentanamido group. nih.gov

Propyl 4-methylbenzoate : Another related benzoate ester. pharmaffiliates.comchemspider.com

4-Pentylphenyl 4-propylbenzoate : A nematic liquid crystal. ossila.com

Crucially, none of the retrieved literature specifically mentions or discusses "this compound." This lack of documentation prevents the creation of a scientifically accurate and informative article as requested. It is possible that the compound is designated by a different name not commonly used, is a novel substance not yet described in published research, or is a proprietary chemical not detailed in the public domain.

Without any foundational data on its synthesis, characterization, or chemical behavior, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide an article on "this compound" at this time.

Data Tables

No specific data for Propyl 4-(2-methylpentanamido)benzoate is available to populate data tables.

Conclusion

Summary of Major Academic Research Contributions on Propyl 4-(2-methylpentanamido)benzoate

There are no identifiable major academic research contributions concerning this compound in the public domain.

Unresolved Challenges and Gaps in Current Research on this compound

The primary and most significant gap in the research is the complete absence of any published data. Foundational questions regarding its synthesis, physical and chemical properties, spectroscopic data, and potential biological activity remain unanswered.

Broader Implications of this compound Research for Organic Chemistry and Related Disciplines

Given the lack of research, any discussion of broader implications would be purely speculative. The potential significance of this compound for organic chemistry or any other discipline is currently unknown.

Structure Activity/function Relationships Sar/sfr of Propyl 4 2 Methylpentanamido Benzoate Analogues

Rational Design and Synthesis of Propyl 4-(2-methylpentanamido)benzoate Analogues and Derivatives

The rational design of analogues of this compound would likely be guided by established principles of medicinal chemistry and materials science. The synthesis of the parent compound and its derivatives can be approached through a convergent strategy, typically involving two key bond formations: the esterification of 4-aminobenzoic acid followed by the amidation of the resulting amine, or the amidation of 4-aminobenzoic acid followed by esterification.

A common synthetic route for related benzoate (B1203000) esters is the Fischer esterification of the corresponding carboxylic acid with propanol (B110389) under acidic catalysis. wikipedia.orgwikipedia.org For instance, the synthesis of propylparaben (B1679720) (propyl 4-hydroxybenzoate) is achieved by the esterification of 4-hydroxybenzoic acid with propanol. wikipedia.org A similar approach could be employed for the propyl ester moiety of the target molecule. Patents also describe methods for preparing propyl p-hydroxybenzoate, including microwave-assisted synthesis with a macroporous resin catalyst to drive the reaction. google.com

The amide linkage is typically formed by reacting the 4-amino group of a propyl 4-aminobenzoate (B8803810) intermediate with an activated form of 2-methylpentanoic acid, such as its acyl chloride or by using peptide coupling reagents. The synthesis of other amide-containing benzoate derivatives has been described, where a substituted benzoyl chloride is reacted with an aminobenzoate derivative in the presence of a base like triethylamine. nih.gov This general procedure could be adapted for the synthesis of this compound.

The synthesis of various benzoate derivatives often involves multi-step procedures. For example, the synthesis of benzyloxy-4-oxopyridin benzoate derivatives involved dissolving the starting material in a suitable solvent like dichloromethane (B109758) with triethylamine, followed by the addition of a benzoyl chloride derivative and stirring at room temperature. nih.gov

The table below outlines a potential synthetic approach for this compound based on these established methods.

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Esterification | 4-Aminobenzoic acid, n-Propanol | Acid catalyst (e.g., H₂SO₄), Heat | Propyl 4-aminobenzoate |

| 2 | Amidation | Propyl 4-aminobenzoate, 2-Methylpentanoic acid | Coupling agent (e.g., DCC, EDC) or conversion to acyl chloride (e.g., SOCl₂) followed by reaction with the amine | This compound |

Systemic Investigation of Substituent Effects on Chemical Reactivity and Potential Functionality

The chemical reactivity and potential functionality of this compound are significantly influenced by the electronic and steric nature of its constituent parts. The molecule can be dissected into three key regions for analyzing substituent effects: the propyl ester group, the central phenyl ring, and the 2-methylpentanamido side chain.

Substituents on the phenyl ring can modulate the electron density of the entire molecule. Electron-withdrawing groups would decrease the reactivity of the ring towards electrophilic substitution, while electron-donating groups would increase it. The reactivity of the ester's carbonyl group can also be affected; electron-donating substituents on the ring would tend to decrease its electrophilicity. nih.gov

In related systems, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the introduction of different substituents on the aromatic rings led to the identification of compounds with potent and selective inhibitory activity against certain enzymes. nih.gov For benzoate derivatives, the nature and position of substituents have been shown to be crucial for their biological activity. For instance, in a series of uracil-based benzoic acid and ester derivatives, the specific substitution pattern was key to their inhibitory potency against dipeptidyl peptidase-4 (DPP-4). researchgate.net

The alkyl chain of the ester and the amide can also be varied. In studies of parabens (p-hydroxybenzoic acid esters), it has been observed that increasing the length of the alkyl chain can influence properties like antimicrobial activity and receptor binding affinity. cir-safety.org Similarly, modifications to the 2-methylpentanamido side chain, such as changing the alkyl chain length or the position of the methyl group, would be expected to alter the steric and lipophilic properties of the molecule, which could in turn affect its interactions with biological targets or its material properties.

Stereochemical Influences on Theoretical Interactions and Properties of this compound

The presence of a chiral center at the 2-position of the pentanamido group in this compound means that it can exist as two enantiomers: (R)-Propyl 4-(2-methylpentanamido)benzoate and (S)-Propyl 4-(2-methylpentanamido)benzoate. This stereochemistry can have a profound impact on its theoretical interactions with other chiral molecules, such as biological receptors or enzymes, and consequently on its physical and biological properties.

The differential interaction of enantiomers with a chiral environment arises from the three-dimensional arrangement of their atoms. For a molecule to interact with a specific binding site on a protein, for example, it must have a complementary shape and arrangement of functional groups. The (R) and (S) enantiomers of this compound will present their constituent groups (the methyl group, the propyl group of the pentanoyl chain, and the carbonyl group) in different spatial orientations. This can lead to one enantiomer fitting more snugly or forming more favorable interactions (e.g., hydrophobic, hydrogen bonding) with a target site than the other.

Conformational Analysis and its Impact on Structure-Function Correlations

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a critical conformational parameter. In a related crystal structure of Propyl 2-(4-methylbenzenesulfonamido)benzoate, the dihedral angle between the two aromatic rings was found to be 81.92 (12)°. nih.gov While not a direct analogue, this suggests that significant twisting between aromatic and substituent planes can occur. The C–S–N–C torsion angle in that molecule was 61.6 (2)°, indicating a non-planar arrangement around the nitrogen atom. nih.gov

For this compound, the conformation will influence the relative positioning of the hydrophobic alkyl chains and the polar amide and ester groups. This, in turn, will affect its solubility, crystal packing, and ability to interact with biological targets. For example, a more extended conformation might be favored for interaction with a long, hydrophobic binding pocket, while a more folded conformation might be necessary to interact with a more compact site.

The conformation is also stabilized by intramolecular interactions. In the case of Propyl 2-(4-methylbenzenesulfonamido)benzoate, intramolecular hydrogen bonds were observed to stabilize the molecular conformation. nih.gov Similar intramolecular hydrogen bonding might be possible in this compound between the amide N-H and the ester's carbonyl oxygen, which would favor a more planar and compact conformation.

Focus on Method Development and Validation, Not Routine Identification or Quantification for Excluded Purposes.

Chromatographic Method Development for Purity and Impurity Profiling of Propyl 4-(2-methylpentanamido)benzoate

The assessment of purity and the identification of potential impurities are critical in the characterization of any chemical compound. For this compound, this involves the development of selective and robust chromatographic methods capable of separating the main component from process-related impurities, degradants, and starting materials.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis of non-volatile and thermally labile compounds like this compound. The development of a suitable HPLC method would focus on optimizing selectivity and efficiency to separate the target analyte from structurally similar impurities.

Method Optimization Strategy:

Column Selection: Reversed-phase chromatography is the most common mode for compounds of this type. C18 or C8 columns are typically the first choice due to their hydrophobic stationary phases, which provide good retention for benzoate (B1203000) esters. researchgate.netnih.gov A column such as a Kromasil C18 (250 x 4.6 mm, 5 µm) or a Lichrosorb C8 (150 x 4.6 mm, 5 µm) would be a suitable starting point. nih.govrroij.com

Mobile Phase Composition: The mobile phase would likely consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. researchgate.netresearchgate.net The ratio of organic to aqueous phase is a critical parameter for controlling retention time. Gradient elution, where the organic solvent concentration is increased over time, is often employed to effectively elute impurities with a wide range of polarities. The pH of the aqueous phase, controlled by a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer), can be adjusted to optimize the peak shape of any acidic or basic impurities. researchgate.net

Detection: The benzoyl chromophore in the molecule allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, helping to identify and distinguish between different components. Based on related structures, a detection wavelength around 254-264 nm would be appropriate. nih.govrroij.com

Flow Rate and Temperature: A flow rate of 0.8 to 1.0 mL/min is standard for analytical columns of 4.6 mm internal diameter. nih.govrroij.com Column temperature can be controlled (e.g., at 30 °C) to ensure reproducible retention times and improve peak shape. rroij.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoate Esters

This table presents typical starting conditions for developing an HPLC method for this compound, based on validated methods for similar compounds like parabens.

| Parameter | Condition | Rationale / Source |

| Column | Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µm | Provides good retention for hydrophobic esters. researchgate.netrroij.com |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (60:40 v/v) | Common solvent system for benzoate separation. rroij.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex impurity profiles. nih.govnih.gov |

| Flow Rate | 0.8 mL/min | Standard for 4.6 mm ID columns, ensuring efficiency. rroij.com |

| Column Temp. | 30 °C | Ensures reproducibility and stable retention times. rroij.com |

| Detection | UV at 264 nm | Wavelength at which the benzoyl chromophore absorbs strongly. rroij.com |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. nih.gov |

Gas Chromatography (GC) for Volatile Metabolites or Degradants

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have low volatility, GC is invaluable for profiling volatile impurities, residual solvents from synthesis, or potential volatile degradation products. mdpi.com

A typical approach would involve dissolving the sample in a suitable solvent and injecting it into the GC system. Method development would focus on:

Column Selection: A low-to-mid-polarity capillary column, such as a BP-5 (5% phenyl polysiloxane) or an SE-30, is generally effective for separating a wide range of volatile and semi-volatile organic compounds. rjstonline.comnih.gov

Temperature Programming: An oven temperature program, starting at a low temperature and ramping up, is used to first separate highly volatile compounds (like solvents) and then elute less volatile impurities.

Injector and Detector: A split/splitless injector is standard. For detection, a Flame Ionization Detector (FID) offers robust and linear quantification for most organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC. It uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase, often with a small amount of an organic co-solvent like methanol (B129727). uva.es

For a moderately hydrophobic compound like this compound, SFC offers several advantages:

High Throughput: The low viscosity of supercritical CO₂ allows for very high flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to HPLC. uva.esresearchgate.net

Unique Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, which can be advantageous for resolving challenging impurities. uva.es

Reduced Solvent Consumption: The primary reliance on CO₂ dramatically reduces the consumption of organic solvents. researchgate.net

SFC is particularly effective for separating isomers and hydrophobic compounds, making it a promising technique for the purity and impurity analysis of this compound. researchgate.net

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. They provide not only quantitative data but also rich structural information, which is crucial for confirming the identity of the main compound and identifying unknown impurities.

LC-MS/MS and GC-MS for Trace Analysis and Structural Confirmation

Coupling chromatography with mass spectrometry (MS) provides unparalleled sensitivity and specificity.

GC-MS: For volatile analytes, GC-MS is the gold standard. mdpi.com As compounds elute from the GC column, they enter the MS source, where they are ionized (typically by electron impact, EI). The resulting mass spectrum, a pattern of molecular and fragment ions, serves as a chemical fingerprint that can be used to identify the compound, often by comparison to spectral libraries. rjstonline.com This is highly effective for identifying trace volatile impurities in a sample of this compound.

LC-MS/MS: For non-volatile compounds, LC-MS/MS is the premier analytical tool. nih.gov After separation on an HPLC system, the eluent is directed to an MS source, commonly an electrospray ionization (ESI) source. The ESI process generates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) that can be analyzed. By using tandem mass spectrometry (MS/MS), a specific parent ion can be selected, fragmented, and the resulting daughter ions analyzed. nih.govnih.gov This technique is exceptionally sensitive and selective, allowing for the quantification of trace-level impurities and providing structural information based on fragmentation patterns.

Table 2: Application of Mass Spectrometry in the Analysis of this compound

| Technique | Application | Information Obtained | Source |

| GC-MS | Identification of volatile impurities and degradants. | Molecular weight and fragmentation pattern for structural confirmation of volatile compounds. | mdpi.comrjstonline.com |

| LC-MS/MS | Purity testing, impurity identification, and trace quantification. | Precise molecular weight of the parent compound and impurities; structural data from fragmentation patterns. | nih.govnih.gov |

HPLC-NMR for On-line Structural Elucidation

HPLC-NMR represents a powerful combination that allows for the direct acquisition of Nuclear Magnetic Resonance (NMR) spectra of compounds as they elute from the HPLC column. This technique is particularly valuable for the unambiguous structural elucidation of unknown impurities or degradation products without the need for time-consuming isolation and purification.

In a hypothetical analysis of a this compound sample, the HPLC would separate the impurities from the main peak. The flow could then be directed into the NMR spectrometer. By acquiring ¹H NMR spectra on-the-fly for each peak, one could directly observe the proton signals (chemical shifts, coupling patterns, and integrations) for each separated component. This provides definitive structural information, such as the arrangement of protons on the aromatic rings, the structure of the alkyl chains, and the presence of any modifications to the parent structure. While technically demanding, HPLC-NMR is an unparalleled tool for resolving complex analytical challenges.

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique offering high efficiency, selectivity, and resolution for the separation of various compounds. diva-portal.org While specific CE methods for this compound are not extensively documented, methodologies can be developed based on the analysis of structurally related compounds such as benzoates and parabens. plu.mxrsc.org

The fundamental principle of CE lies in the differential migration of charged analytes within a narrow capillary under the influence of an electric field. For a neutral compound like this compound at a wide pH range, a modification of the standard CE technique, such as Micellar Electrokinetic Chromatography (MEKC), would be necessary. scielo.org.mx MEKC introduces a surfactant into the background electrolyte (BGE) at a concentration above its critical micellar concentration (CMC), forming micelles that act as a pseudostationary phase. diva-portal.org This allows for the separation of neutral molecules based on their partitioning between the aqueous buffer and the micelles.

Method Development Strategies:

The development of a robust MEKC method for this compound would involve the systematic optimization of several key parameters:

Background Electrolyte (BGE) and pH: The choice of BGE and its pH are crucial for controlling the electroosmotic flow (EOF) and the charge of any potential impurities or degradation products. diva-portal.org A common starting point could be a borate (B1201080) buffer, which has been successfully used for the separation of similar compounds like parabens. plu.mx

Surfactant Type and Concentration: Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant in MEKC. nih.gov The concentration of the surfactant needs to be carefully optimized to achieve the desired separation, as it influences both the retention factor and the selectivity.

Organic Modifiers: The addition of organic solvents, such as methanol or acetonitrile, to the BGE can modify the partitioning of the analyte and improve peak shape and resolution.

Applied Voltage and Temperature: These parameters affect the migration time and efficiency of the separation. Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can be detrimental to the separation. rsc.org

A hypothetical starting point for an MEKC method for this compound is outlined in the table below, based on methods developed for related benzoate and paraben derivatives. plu.mxrsc.orgnih.gov

| Parameter | Proposed Starting Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 30-50 cm total length | Standard for CE, provides good efficiency. |

| Background Electrolyte | 20-50 mM Sodium Borate buffer, pH 9.0-9.5 | Common BGE for benzoate and paraben analysis, provides stable EOF. plu.mx |

| Surfactant | 25-100 mM Sodium Dodecyl Sulfate (SDS) | Common surfactant for MEKC of neutral compounds. |

| Organic Modifier | 10-20% (v/v) Methanol or Acetonitrile | To improve solubility and modify partitioning. |

| Applied Voltage | +20 to +30 kV | Provides reasonable analysis times. |

| Temperature | 25 °C | Controlled temperature ensures reproducibility. |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | Simple and reproducible sample introduction. |

| Detection | UV detection at ~230-260 nm | Based on the expected UV absorbance of the benzoate chromophore. scielo.org.mx |

Further optimization using a Design of Experiments (DoE) approach could efficiently identify the optimal separation conditions. researchgate.net For the separation of potential isomers of this compound, the addition of cyclodextrins to the BGE could be explored to provide chiral or positional selectivity. nih.gov

Validation of Analytical Methods and Quality Control Protocols for this compound Research

The validation of any newly developed analytical method is critical to ensure its reliability, reproducibility, and fitness for purpose. nih.gov The validation of a CE method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. gerpac.eu The key validation parameters are discussed below.

Validation Parameters:

Specificity: This ensures that the signal of the analyte is not affected by the presence of other components such as impurities, degradation products, or matrix components. diva-portal.org This is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gerpac.eu A calibration curve is generated by plotting the peak area against the concentration of standard solutions, and the correlation coefficient (r²) should be close to 1. researchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gerpac.eu

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. gerpac.eu It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gerpac.eu It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). researchgate.net The results are typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a CE method, this could involve varying the BGE concentration, pH, applied voltage, and temperature.

The following table provides typical acceptance criteria for the validation of an analytical method for research purposes.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 2% |

| Robustness | RSD of results should be within acceptable limits (e.g., ≤ 5%) when parameters are varied. |

Quality Control Protocols:

For ongoing research, quality control (QC) protocols are essential to ensure the continued performance of the analytical method. diva-portal.org This typically involves the regular analysis of QC samples at different concentration levels (e.g., low, medium, and high) alongside the test samples. The results of the QC samples are monitored using control charts to detect any trends or deviations from the expected performance, ensuring the reliability of the data generated in the research.

Strictly Non Clinical, Non Dosage, Non Safety. Focus on Chemical Roles.

Photophysical and Optoelectronic Properties of Propyl 4-(2-methylpentanamido)benzoate (e.g., in organic electronics, sensors)

Currently, there is no specific data in the public domain detailing the photophysical and optoelectronic properties of this compound. However, the molecular structure, which combines a benzoate (B1203000) ester with an amide linkage, suggests potential for such characteristics. The aromatic ring of the benzoate group can participate in π-π stacking interactions, a key feature in the design of organic electronic materials. The presence of the amide group can influence the electronic properties and introduce hydrogen bonding capabilities, which could affect molecular packing and, consequently, charge transport in a solid-state device.

The potential for this compound to be used in organic electronics or as a chemical sensor would depend on several factors that are yet to be experimentally determined. These include its absorption and emission spectra, quantum yield, and its ability to interact with specific analytes, which could modulate its photophysical response.

Chemical Biology Tools and Probes based on this compound

The application of a molecule as a chemical probe in biological systems hinges on its ability to specifically interact with a biological target and elicit a measurable response.

Bio-conjugation Strategies and Chemical Modification for Research Applications

The structure of this compound presents several possibilities for bioconjugation. The propyl ester could be hydrolyzed to a carboxylic acid, which could then be coupled to amine-containing biomolecules, such as proteins or peptides, using standard carbodiimide (B86325) chemistry. Alternatively, the aromatic ring could be functionalized to introduce reactive handles for click chemistry or other bioorthogonal ligation methods. These modifications would be essential for attaching the molecule to larger entities like nanoparticles or surfaces for various research applications, including the development of targeted delivery systems or diagnostic tools.

Environmental Chemistry and Degradation Studies of this compound (focus on chemical fate, not ecotoxicity)

There are currently no specific studies on the environmental fate and degradation of this compound. However, predictions about its behavior in the environment can be made based on its chemical structure.

Future Perspectives and Emerging Research Directions for Propyl 4 2 Methylpentanamido Benzoate

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of Propyl 4-(2-methylpentanamido)benzoate is foundational to any further investigation. Future research will likely focus on developing and optimizing its synthetic pathways to improve efficiency, yield, and sustainability. Traditional methods for forming the amide bond, such as the use of coupling reagents, or the esterification of a precursor, could be refined.

Emerging synthetic methodologies that offer milder reaction conditions and higher atom economy are particularly promising. For instance, biocatalytic methods using enzymes like amidases could offer a green alternative to traditional chemical synthesis. researchgate.net The development of continuous flow processes for the synthesis of this compound could also be a key area of exploration, enabling safer and more scalable production.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Approach | Description | Potential Advantages |

| Optimized Amide Coupling | Refinement of traditional amide bond formation using advanced coupling reagents and catalysts. | Higher yields, reduced side products. |

| Biocatalysis | Use of enzymes (e.g., lipases, amidases) to catalyze the amide bond formation. | Environmentally friendly, high selectivity. |

| Flow Chemistry | Synthesis in a continuous flow reactor. | Improved safety, scalability, and control over reaction parameters. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Reduced reaction times, potential for improved yields. |

Application of Advanced Spectroscopic and Imaging Techniques

A thorough characterization of this compound is crucial for understanding its chemical and physical properties. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed for initial structural confirmation, advanced techniques could provide deeper insights.

Two-dimensional NMR techniques, such as COSY and HETCOR, would be invaluable for unambiguously assigning all proton and carbon signals, which is especially important for a molecule with several distinct structural motifs. azom.com Furthermore, solid-state NMR could be employed to study the compound's structure and dynamics in the solid phase. Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), would provide precise molecular weight determination and fragmentation analysis, aiding in structural elucidation. nih.gov

Table 2: Spectroscopic and Imaging Techniques for Characterization

| Technique | Information Gained | Relevance for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms within the molecule. | Unambiguous structural confirmation. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and fragmentation patterns. | Confirmation of elemental composition and structural integrity. |

| X-ray Crystallography | Three-dimensional arrangement of atoms in a crystal. | Definitive solid-state structure, understanding of intermolecular interactions. |

| Raman Spectroscopy | Vibrational modes of the molecule. | Complementary information to IR spectroscopy, useful for in-situ monitoring. azom.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and accelerating the design of new compounds. nih.govacs.org For this compound, these computational tools could be leveraged to predict a wide range of its physicochemical and potential biological properties before undertaking extensive laboratory work. pku.edu.cn

ML models, trained on large datasets of known molecules, could predict properties such as solubility, melting point, and potential toxicity. nih.gov Furthermore, generative AI models could be used to design novel derivatives of this compound with optimized properties for specific applications. This in silico approach can significantly reduce the time and cost associated with the discovery and development of new chemical entities. rug.nl

Table 3: AI and ML Applications in the Study of this compound

| AI/ML Application | Description | Potential Outcome |

| Property Prediction | Using ML models to predict physicochemical properties (e.g., solubility, logP) and potential bioactivity. nih.gov | Prioritization of experimental studies and resource allocation. |

| Generative Modeling | Designing novel derivatives with desired property profiles. | Identification of new compounds with enhanced performance characteristics. |

| Reaction Outcome Prediction | Predicting the yield and success of potential synthetic reactions. pku.edu.cn | Optimization of synthetic routes and reduction of failed experiments. |

| Spectral Prediction | Simulating NMR and other spectra to aid in structural verification. | Faster and more accurate analysis of experimental data. |

High-Throughput Screening Approaches for Derivative Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, making it a powerful tool for discovering new molecules with desired activities. ewadirect.com Once a reliable synthetic route for this compound is established, HTS could be employed to screen a library of its derivatives for a variety of applications.

By systematically modifying the different parts of the molecule—the propyl ester, the benzoate (B1203000) ring, and the 2-methylpentanamido side chain—a combinatorial library of related compounds could be generated. This library could then be screened against various biological targets or for specific material properties. For example, derivatives could be screened for antimicrobial activity, as has been done for other benzoate derivatives. nih.gov

Interdisciplinary Collaborations and Translational Research in Fundamental Chemical Science

The future investigation of this compound would greatly benefit from interdisciplinary collaborations. Chemists synthesizing and characterizing the compound could partner with computational scientists to model its properties, with biologists to test its activity, and with material scientists to explore its potential applications. azom.compku.edu.cn

Such translational research, which aims to bridge the gap between fundamental scientific discoveries and real-world applications, is essential for realizing the full potential of a novel chemical compound. The knowledge gained from studying this compound could contribute to the broader understanding of structure-property relationships in organic molecules and pave the way for the development of new functional materials and therapeutics.

Q & A

Q. What are the established synthetic routes for Propyl 4-(2-methylpentanamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 4-aminobenzoic acid derivatives. A common approach involves reacting 4-aminobenzoic acid propyl ester with 2-methylpentanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Optimization includes:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered substrates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Confirm yield and purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR (400 MHz, CDCl) to verify ester and amide linkages. Key signals include:

- Propyl group: δ 0.9–1.1 (triplet, CH), δ 1.6 (sextet, CH), δ 4.2 (triplet, OCH).

- Amide proton: δ 6.5–7.0 (broad singlet, NH).

- X-ray crystallography : Employ SHELX for single-crystal refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles (e.g., C=O at ~1.21 Å). ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement .

Q. How can researchers assess compound purity and stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and 25°C/desiccator for 1–6 months. Monitor degradation via:

- HPLC-UV : Track peak area reduction (λ = 254 nm).

- Mass spectrometry : Identify hydrolysis products (e.g., free benzoic acid).

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >150°C for esters) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NH proton coupling in NMR vs. planar amide in X-ray) arise from dynamic effects. Strategies include:

- Variable-temperature NMR : Observe NH signal broadening at elevated temperatures due to hindered rotation.

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify conformational flexibility.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing solid-state conformation .

Q. What computational approaches are suitable for predicting biological activity or reactivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., cyclooxygenase-2) using PDB 1CX2. Set grid dimensions to 40 Å, exhaustiveness = 20.

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate using leave-one-out cross-validation.

- MD simulations (GROMACS) : Simulate 100 ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å acceptable) .

Q. How can synthetic byproducts be systematically identified and characterized?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI+) to detect impurities (e.g., unreacted acyl chloride adducts).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H] at m/z 308.1864 for C _{23}NO).

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.